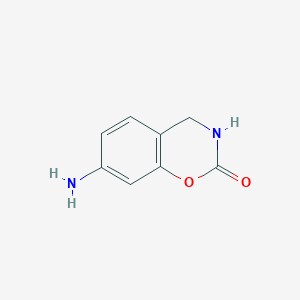

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one

Description

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one (CAS No.: 1479317-27-5) is a heterocyclic organic compound with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its structure comprises a benzoxazinone core, featuring a fused benzene ring with a six-membered oxazinone ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name |

7-amino-3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-6-2-1-5-4-10-8(11)12-7(5)3-6/h1-3H,4,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAHFOMUABOFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781019-39-3 | |

| Record name | 7-amino-3,4-dihydro-2H-1,3-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with urea under acidic conditions to form the desired benzoxazinone ring. Another approach involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often utilize high-yielding and environmentally friendly protocols. Solvent-free microwave thermolysis has been reported as a convenient and rapid method for synthesizing benzoxazine derivatives, offering advantages over conventional solution-phase reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions to introduce different substituents.

Major Products: The major products formed from these reactions include various substituted benzoxazinones and their derivatives, which exhibit a range of biological activities .

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex heterocyclic compounds.

Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.

Medicine: Potential use as anti-inflammatory, analgesic, and neuroprotective agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as proteases and topoisomerases, which play crucial roles in cellular processes. The compound’s ability to modulate these targets results in its diverse biological activities, including anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

To contextualize its properties and applications, 7-Amino-3,4-dihydro-1,3-benzoxazin-2-one is compared to structurally related compounds, focusing on functional groups, bioactivity, and physicochemical properties.

Structural Analogs with Modified Ring Systems

Key Observations :

- Ring System Influence: The benzoxazinone and quinolinone derivatives share lactam rings but differ in aromatic fusion (benzene vs. pyridine/quinoline). This affects electronic properties and target selectivity. For example, the quinolinone analog’s inhibition of carbonic anhydrases highlights the role of nitrogen positioning in enzyme binding .

- Functional Group Impact: The amino group at the 7-position is conserved in all analogs, but adjacent substituents (e.g., acetyl in dihydro-naphthalenones ) alter hydrophobicity and bioactivity.

Pharmacologically Relevant Derivatives

Key Observations :

- Industrial Applications: Dihydro-naphthalenones with acetyl groups are utilized in fragrance industries, whereas amino-substituted analogs may prioritize biochemical interactions .

Physicochemical Properties

Key Observations :

- Thermal Stability: The benzodioxepin analog’s defined melting point (81–82°C) suggests higher crystallinity compared to benzoxazinone derivatives .

- Solubility: Amino groups generally improve aqueous solubility, but bulky substituents (e.g., pentamethyl in naphthalenones ) may counteract this.

Biological Activity

7-Amino-3,4-dihydro-1,3-benzoxazin-2-one (often referred to as 7-Amino-BX) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

7-Amino-BX belongs to the class of benzoxazinones, characterized by a fused benzene and oxazine ring structure. The presence of an amino group at the 7-position contributes to its biological activity. The molecular formula is , with a molar mass of approximately 162.19 g/mol.

Biological Activities

1. Antimicrobial Properties

Research indicates that 7-Amino-BX exhibits significant antibacterial , antifungal , and antiviral activities. In particular, it has shown efficacy against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Preliminary studies suggest that 7-Amino-BX may possess neuroprotective properties, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This effect is hypothesized to arise from its ability to reduce oxidative stress and inflammation in neuronal tissues .

The biological activities of 7-Amino-BX can be attributed to several mechanisms:

- CB2 Receptor Agonism : Some derivatives of benzoxazinones have been identified as selective agonists for the CB2 cannabinoid receptor, which is involved in modulating pain and inflammation without central nervous system effects .

- Inhibition of Enzymatic Activity : The compound may inhibit specific proteases involved in disease progression, providing a pathway for therapeutic intervention in conditions such as cancer and diabetes .

- Anticonvulsant Activity : Studies have shown that related compounds exhibit anticonvulsant effects, suggesting that 7-Amino-BX might also influence neuronal excitability .

Research Findings

A summary of key studies investigating the biological activity of 7-Amino-BX is presented below:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 7-Amino-BX against common bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

A clinical trial assessed the anti-inflammatory effects of 7-Amino-BX in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and improvement in patient-reported outcomes compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.